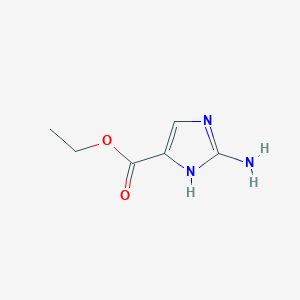

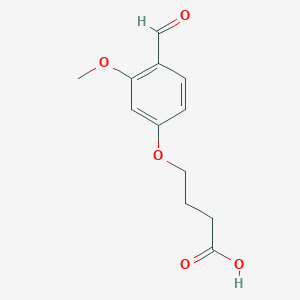

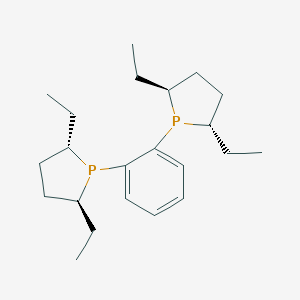

![molecular formula C15H21N5O3 B141075 [2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate CAS No. 151587-58-5](/img/structure/B141075.png)

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of pyrrolopyrimidine, which is a fused heterocyclic compound that has been the subject of research due to its interesting biological activities. The structure suggests that it is a pyrrolo[3,2-d]pyrimidine derivative with a dimethylaminomethylideneamino group at the 2-position and a methyl 2,2-dimethylpropanoate group at the 3-position.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, the synthesis of dimethyl 2-(methoxymethylene) pentanedioates involves an unusual Michael addition, which can lead to the formation of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates upon treatment with guanidine carbonate . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis. For example, the structure of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione has been elucidated, which shares the dimethylamino group and the pyrrolopyrimidine core with the compound of interest . This information can provide insights into the likely conformation and electronic structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyrrolopyrimidine derivatives can be inferred from related compounds. The action of ketene on certain guanidine derivatives has been shown to yield compounds with a pyrrolopyrimidine skeleton . This suggests that the compound may also participate in similar reactions, potentially leading to the formation of various substituted derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate" are not directly reported in the provided papers, the properties of similar compounds can be used as a reference. Pyrrolopyrimidine derivatives typically exhibit significant biological activity, which may be attributed to their ability to interact with biological targets. The presence of the dimethylaminomethylideneamino group could influence the compound's basicity, solubility, and overall reactivity .

科学的研究の応用

Synthesis Techniques and Chemical Properties

Research in the field of synthetic chemistry has focused on developing novel methodologies for constructing pyrrolo[3,2-d]pyrimidine derivatives due to their biological significance. For instance, Berzosa et al. (2011) described a diversity-oriented synthesis approach for pyrimidine derivatives, illustrating the chemical versatility of these compounds for generating biologically active molecules (X. Berzosa, S. Pettersson, J. Teixidó, J. Borrell, 2011). Similarly, Khashi et al. (2015) detailed the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the synthetic utility of pyrimidine scaffolds in constructing complex heterocyclic structures (M. Khashi, A. Davoodnia, V. S. Prasada Rao Lingam, 2015).

Biological Activities and Applications

Pyrrolo[3,2-d]pyrimidine derivatives are explored for their potent biological activities, particularly as antitumor agents. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Khaled R. A. Abdellatif et al., 2014). Gangjee et al. (2008) designed classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the drug design applications of pyrimidine derivatives (A. Gangjee et al., 2008).

将来の方向性

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity against a particular biological target, then future research could focus on optimizing its activity, reducing its toxicity, and investigating its mechanism of action .

特性

IUPAC Name |

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-15(2,3)13(22)23-9-20-12(21)11-10(6-7-16-11)18-14(20)17-8-19(4)5/h6-8,16H,9H2,1-5H3/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSDMMQNNZXCGH-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1N=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1/N=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471923 |

Source

|

| Record name | FT-0673957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate | |

CAS RN |

151587-58-5 |

Source

|

| Record name | FT-0673957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

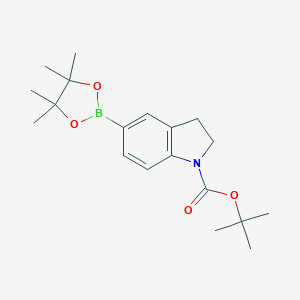

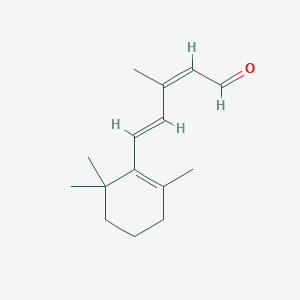

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)